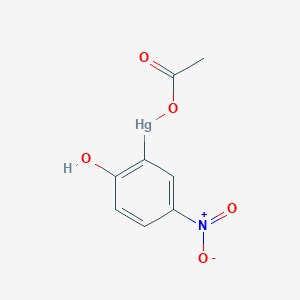![molecular formula C11H19ClO2 B14512077 11-Chlorobicyclo[4.4.1]undecane-1,6-diol CAS No. 63366-11-0](/img/structure/B14512077.png)
11-Chlorobicyclo[4.4.1]undecane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Chlorobicyclo[4.4.1]undecane-1,6-diol is a chemical compound with the molecular formula C11H19ClO2 It consists of a bicyclic structure with a chlorine atom and two hydroxyl groups attached This compound is part of the bicyclo[44
Preparation Methods
The synthesis of 11-Chlorobicyclo[4.4.1]undecane-1,6-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic core . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
11-Chlorobicyclo[4.4.1]undecane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Chlorobicyclo[4.4.1]undecane-1,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Chlorobicyclo[4.4.1]undecane-1,6-diol involves its interaction with specific molecular targets. The hydroxyl groups and chlorine atom play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar compounds to 11-Chlorobicyclo[4.4.1]undecane-1,6-diol include other bicyclic molecules like undecane-1,11-diol . Compared to these compounds, this compound is unique due to the presence of the chlorine atom, which imparts different chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
63366-11-0 |
|---|---|
Molecular Formula |
C11H19ClO2 |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
11-chlorobicyclo[4.4.1]undecane-1,6-diol |
InChI |
InChI=1S/C11H19ClO2/c12-9-10(13)5-1-2-6-11(9,14)8-4-3-7-10/h9,13-14H,1-8H2 |
InChI Key |
FBCFFHRBUFRIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCC(C1)(C2Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)
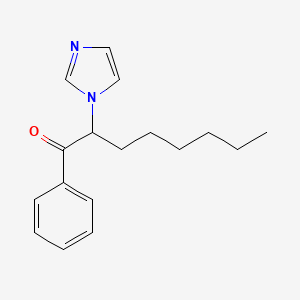

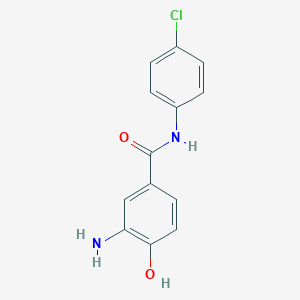
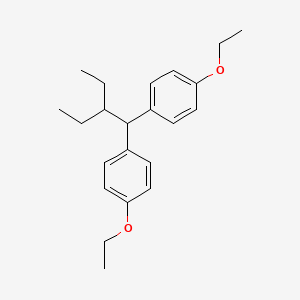
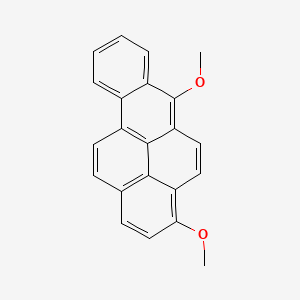

phosphanium chloride](/img/structure/B14512051.png)
![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)

![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
